molecular formula C10H19NO3 B14900297 n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)acetamide

n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)acetamide

Cat. No.: B14900297
M. Wt: 201.26 g/mol
InChI Key: ASOZGGLPIFGSPA-UHFFFAOYSA-N
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Description

n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)acetamide: is an organic compound with the molecular formula C10H19NO3 It is characterized by the presence of a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)acetamide typically involves the reaction of tetrahydrofuran-2-methanol with 3-bromopropylamine, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The acetylation step is usually carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of a lactone derivative.

    Reduction: Formation of n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)acetamide involves its interaction with specific molecular targets. The tetrahydrofuran ring and the amide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

    n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)amine: Similar structure but with an amine group instead of an amide.

    n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)ethylamine: Similar structure with an ethyl group attached to the amine.

    n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)benzamide: Similar structure with a benzamide group.

Uniqueness: n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydrofuran ring enhances its solubility and stability, while the amide group allows for specific interactions with biological targets.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

N-[3-(oxolan-2-ylmethoxy)propyl]acetamide

InChI

InChI=1S/C10H19NO3/c1-9(12)11-5-3-6-13-8-10-4-2-7-14-10/h10H,2-8H2,1H3,(H,11,12)

InChI Key

ASOZGGLPIFGSPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCOCC1CCCO1

Origin of Product

United States

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